molecular formula C30H33N5O4 B11655238 (5-Nitrobenzene-1,3-diyl)bis[(4-benzylpiperazin-1-yl)methanone]

(5-Nitrobenzene-1,3-diyl)bis[(4-benzylpiperazin-1-yl)methanone]

Cat. No.: B11655238
M. Wt: 527.6 g/mol
InChI Key: FFOMDQZLQSTUOU-UHFFFAOYSA-N
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Description

1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE is a complex organic compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications, including medicinal chemistry, where they are often used as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine . This intermediate can then be further reacted with various reagents to introduce the nitro and carbonyl groups, ultimately forming the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it may interact with neurotransmitter receptors in the brain, leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C30H33N5O4

Molecular Weight

527.6 g/mol

IUPAC Name

[3-(4-benzylpiperazine-1-carbonyl)-5-nitrophenyl]-(4-benzylpiperazin-1-yl)methanone

InChI

InChI=1S/C30H33N5O4/c36-29(33-15-11-31(12-16-33)22-24-7-3-1-4-8-24)26-19-27(21-28(20-26)35(38)39)30(37)34-17-13-32(14-18-34)23-25-9-5-2-6-10-25/h1-10,19-21H,11-18,22-23H2

InChI Key

FFOMDQZLQSTUOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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